(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
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Overview
Description
®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its role as a chiral auxiliary and reagent in asymmetric synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to form the desired sulfinamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with organometallic reagents such as aryllithium to form diastereomerically enriched adducts.
Hydrolysis: Acidic methanolysis of the adducts formed from nucleophilic addition reactions yields the desired chiral amines.
Common Reagents and Conditions
Aryllithium Reagents: Used in nucleophilic addition reactions to form diastereomerically enriched products.
Acidic Methanol: Employed in the hydrolysis of adducts to obtain chiral amines.
Major Products Formed
The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by controlling the stereochemistry of the reaction. The compound interacts with organometallic reagents to form diastereomerically enriched intermediates, which can then be hydrolyzed to yield the desired chiral products.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-2-Methyl-2-propanesulfinamide: A similar compound with the opposite chirality, used in similar applications.
tert-Butanesulfinamide: Another related compound used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to its trifluoroethylidene group, which enhances its reactivity and selectivity in asymmetric synthesis. This makes it particularly valuable in the preparation of trifluoroethylamines and other fluorinated compounds, which are important in pharmaceutical and agrochemical industries.
Properties
CAS No. |
1219607-83-6 |
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Molecular Formula |
C6H10F3NOS |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |
InChI Key |
PLTNZADFUQGXSR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C(F)(F)F |
SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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